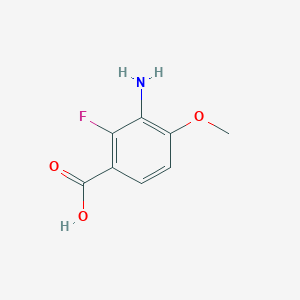

3-Amino-2-fluoro-4-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-amino-2-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDWRGRDBYVCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Advanced Fluorinated Aromatic Carboxylic Acid Chemistry

The field of fluorinated aromatic carboxylic acids has become increasingly significant, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This is often attributed to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. These characteristics can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. acs.orgnih.gov

3-Amino-2-fluoro-4-methoxybenzoic acid is a prime example of an advanced fluorinated aromatic carboxylic acid. The strategic placement of the fluorine atom at the ortho position to the carboxylic acid and amino group can influence the molecule's acidity and conformational preferences. The presence of both an amino and a methoxy (B1213986) group offers multiple points for chemical modification, allowing for its incorporation into a diverse range of molecular architectures. myskinrecipes.com Compounds with similar functionalities, such as fluorinated anthranilic acids, have been explored for their potential in developing new insecticides and other bioactive compounds. acs.org

Historical Trajectories of Its Chemical Investigation and Scholarly Contributions

Retrosynthetic Strategies and Precursor Synthesis Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the strategic introduction of the three key functional groups: the amino, fluoro, and methoxy (B1213986) moieties, along with the carboxylic acid.

A plausible retrosynthetic approach would involve the disconnection of the C-N and C-F bonds, suggesting precursors where these functionalities are introduced in the final stages. For instance, a key precursor could be a nitrated and fluorinated methoxybenzoic acid derivative. The amino group is commonly introduced via the reduction of a nitro group, a reliable and high-yielding transformation. The fluorine atom can be introduced through various fluorination techniques, including electrophilic or nucleophilic methods, or it can be present in the starting material.

The synthesis of precursors is equally critical. For example, a substituted toluene (B28343) derivative could serve as an early-stage precursor, with the methyl group being oxidized to a carboxylic acid at a later stage. The relative positioning of the substituents is directed by the inherent directing effects of the groups already present on the aromatic ring.

Established Synthetic Routes and Reaction Optimizations

The synthesis of this compound can be approached through both linear and convergent strategies, each with its own set of advantages and challenges.

Multi-Step Linear Synthetic Sequences

Linear syntheses involve the sequential modification of a starting material through a series of reactions until the final product is obtained. A hypothetical linear sequence for this compound could commence with a commercially available substituted benzene (B151609) derivative.

For instance, a synthesis could start from 4-methoxytoluene. The sequence would then involve:

Nitration: Introduction of a nitro group, directed by the methoxy group.

Fluorination: Introduction of the fluorine atom. The timing of this step is crucial to ensure the correct regioselectivity.

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amino group.

Optimization of such a sequence would involve a careful study of reaction conditions for each step, including the choice of reagents, solvents, temperature, and reaction times to maximize yields and minimize the formation of byproducts.

Innovations in Catalyst Development for its Synthesis

The development of novel catalysts has revolutionized organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. The synthesis of complex molecules like this compound can benefit significantly from these advancements.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, are widely used to catalyze cross-coupling reactions that are invaluable for constructing the carbon-carbon and carbon-heteroatom bonds present in the target molecule. nih.gov For instance, a palladium-catalyzed C-H fluorination could be a potential route for introducing the fluorine atom with high regioselectivity. nih.govrsc.org Similarly, palladium-catalyzed amination reactions could be employed for the introduction of the amino group. The efficiency of these catalytic systems is often enhanced by the design of specific ligands that tune the reactivity of the metal center. nih.gov

Application of Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable technology in the chemical industry encourages the adoption of green chemistry principles in the synthesis of complex molecules like this compound. researchgate.net The goal is to minimize waste, avoid hazardous substances, and improve energy efficiency. researchgate.netsciencedaily.com

Key areas for applying green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Traditional methods, such as the Balz–Schiemann reaction for fluorination, often have poor atom economy. dovepress.com

Use of Safer Solvents and Reagents: Replacing toxic and hazardous reagents and solvents with greener alternatives is a primary goal. researchgate.net For fluorination, moving away from highly toxic sources like SO2F2 gas or difficult-to-handle KHF2 is desirable. sciencedaily.comeurekalert.org The use of alkali metal fluorides like potassium fluoride (B91410) (KF) represents a safer, low-cost alternative. sciencedaily.comeurekalert.org Similarly, replacing volatile organic solvents with water, supercritical fluids, or solvent-free conditions can significantly reduce environmental impact. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. For instance, catalytic hydrogenation for nitro group reduction is preferable to the use of stoichiometric metals which generate significant waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is one technique that can accelerate reaction rates, often leading to higher yields and reduced energy usage.

The table below compares traditional and greener approaches for key synthetic steps relevant to the synthesis of fluorinated aromatic compounds.

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Green Advantage |

|---|---|---|---|

| Fluorination | Balz-Schiemann reaction (uses hazardous diazonium salts and HF) | Nucleophilic fluorination with KF or CuF2; Selectfluor® (F-TEDA-BF4) | Avoids highly toxic reagents, milder conditions, improved selectivity. dovepress.com |

| Reduction | Stoichiometric metals (e.g., Sn, Fe) in strong acid | Catalytic hydrogenation (e.g., H2/Pd-C) | Higher atom economy, cleaner reaction, avoids heavy metal waste. |

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Water, Ethanol, 2-MeTHF, or solvent-free conditions | Reduced toxicity and environmental persistence. |

Methodologies for Stereochemical Control in Analogous Systems

While this compound is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of its chiral analogs, which may have applications in pharmaceuticals and materials science. rijournals.com The creation of a stereogenic center, particularly one bearing a fluorine atom, is a significant challenge in organic synthesis. rsc.org Methodologies for achieving this control in analogous systems generally fall into several categories. researchgate.net

Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. researchgate.net It involves the use of a small amount of a chiral catalyst to induce stereoselectivity.

Transition-Metal Catalysis: Chiral complexes of metals like palladium, rhodium, or copper can catalyze a wide range of enantioselective reactions, including fluorinations and carbon-carbon bond formations.

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool. For instance, chiral amines or phosphoric acids can effectively catalyze the enantioselective α-fluorination of carbonyl compounds. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary can be removed and often recovered for reuse. This method is robust and predictable but is less atom-economical than catalysis.

Substrate Control: In molecules that already contain a stereocenter, that center can influence the stereochemical outcome of new stereocenters being formed. This is known as diastereoselective synthesis.

The development of methods for the stereoselective construction of carbon-fluorine bonds is an active area of research. rsc.org Asymmetric electrophilic fluorination using chiral N-F reagents or catalysts has seen significant progress. These methods could be applied to a derivative of the target molecule, for example, by fluorinating a side chain or another position on the ring if the substitution pattern were different, to create a chiral fluorinated center.

The following table summarizes approaches for stereochemical control applicable to the synthesis of chiral fluorinated aromatic analogs.

| Methodology | Description | Example Application in Analogous Systems |

|---|---|---|

| Organocatalytic Asymmetric Fluorination | Use of a chiral organic molecule (e.g., a proline derivative) to catalyze the enantioselective addition of an electrophilic fluorine atom. | Asymmetric fluorination of a β-ketoester derivative of a benzoic acid to create a chiral quaternary center containing fluorine. nih.gov |

| Transition-Metal Catalyzed Cross-Coupling | A chiral ligand on a metal catalyst (e.g., Pd) controls the stereochemistry during the formation of a C-C bond adjacent to the fluorinated ring. | Enantioselective Suzuki or Negishi coupling of a fluorinated aryl halide with a prochiral nucleophile. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary attached to the carboxylic acid group or another functional handle directs a stereoselective reaction. | Diastereoselective alkylation of an enolate derived from an amide of a fluorobenzoic acid and a chiral amine. |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Fluoro 4 Methoxybenzoic Acid

Reactivity Profiling of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity, participating in characteristic reactions such as esterification, amidation, and decarboxylation. The kinetics and pathways of these reactions are significantly modulated by the adjacent and remote substituents on the aromatic ring.

The conversion of the carboxylic acid of 3-Amino-2-fluoro-4-methoxybenzoic acid into esters and amides is a fundamental transformation. The rate of these reactions is governed by the electrophilicity of the carboxyl carbon. The electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in modulating this electrophilicity. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups (EDGs), which increase electron density on the ring and, by extension, can slightly reduce the electrophilicity of the carboxyl carbon, potentially slowing down nucleophilic attack compared to an unsubstituted benzoic acid. Conversely, the fluorine atom is an electron-withdrawing group (EWG) via induction, which can partially counteract the effect of the EDGs.

Direct amidation can be achieved under various conditions, often requiring catalysts to overcome the activation energy. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various aromatic carboxylic acids in refluxing toluene (B28343). researchgate.net Studies on related compounds, such as 2-methoxybenzoic acid and 4-amino-5-chloro-2-methoxybenzoic acid, demonstrate that even sterically hindered or electronically modified benzoic acids can undergo amidation, although yields may be moderate. researchgate.netacs.org For this compound, the ortho-fluoro group could introduce steric hindrance, potentially affecting reaction rates.

Kinetic studies of amidation, for example in deep eutectic solvents, reveal that the process is sensitive to factors like temperature and the nature of the solvent, which can alter activation energies for both esterification and subsequent ester-amide exchange reactions. rsc.org

Table 1: Predicted Reactivity in Esterification and Amidation

| Reaction | Controlling Factor | Effect of Substituents (-NH₂, -F, -OCH₃) | Expected Kinetic Profile |

|---|---|---|---|

| Esterification (Acid-catalyzed) | Electrophilicity of carboxyl carbon | -NH₂ and -OCH₃ (EDGs) decrease electrophilicity. -F (EWG) increases electrophilicity. | Slower than benzoic acid due to dominant electron-donating effects. |

| Amidation (Direct, catalyzed) | Steric hindrance and electronics | Ortho-fluoro group presents steric hindrance. EDGs may reduce reactivity. | Moderate to good yields expected with appropriate catalysts (e.g., TiF₄, B(OCH₂CF₃)₃), but potentially slower than unhindered analogues. researchgate.netnih.gov |

Decarboxylation, the removal of the carboxyl group, typically requires high temperatures or specific catalytic conditions. The stability of the aryl carbanion intermediate formed upon CO₂ loss is a key factor determining the reaction's feasibility. For substituted benzoic acids, the mechanism can be complex, involving ionic or free-radical pathways. researchgate.netnih.gov

Electron-withdrawing groups on the aromatic ring generally stabilize the carbanion intermediate, facilitating decarboxylation. In this compound, the fluorine atom is electron-withdrawing. However, the potent electron-donating amino and methoxy groups would strongly destabilize an aryl carbanion at the C1 position, making a standard ionic decarboxylation pathway challenging under normal conditions.

Studies on ortho-substituted benzoic acids suggest that the mechanism can be influenced by intramolecular interactions. capes.gov.br For instance, a mechanism involving the formation of a σ-complex by protonation at the C1 position has been proposed for the decarboxylation of 4-aminobenzoic acids in acidic solutions. researchgate.net However, this pathway also depends on the electronic stabilization of intermediates, which is not favorable in this specific molecule. Therefore, decarboxylation of this compound is expected to be difficult and would likely require harsh conditions, such as high temperatures, which might favor a thermal, free-radical mechanism.

Aromatic Ring Transformations and Substituent Effects

The substituents on the benzene ring dictate the regioselectivity and rate of reactions occurring on the ring itself, such as electrophilic and nucleophilic substitutions, as well as directed metalation.

In electrophilic aromatic substitution (EAS), the existing substituents control the position of the incoming electrophile. The directing effects are determined by a combination of resonance and inductive effects.

Amino group (-NH₂): A very strong activating group and an ortho-, para-director.

Methoxy group (-OCH₃): A strong activating group and an ortho-, para-director.

Fluoro group (-F): A deactivating group (due to strong inductive withdrawal) but an ortho-, para-director (due to resonance donation).

Carboxylic acid group (-COOH): A deactivating group and a meta-director.

The positions open for substitution are C5 and C6. The directing effects of the powerful activating -NH₂ and -OCH₃ groups will dominate. The -NH₂ group directs ortho (C2, occupied; C4, occupied) and para (C6). The -OCH₃ group directs ortho (C3, occupied; C5) and para (C1, occupied). The -F group directs ortho (C1, C3, both occupied) and para (C5).

Considering these influences, the C5 and C6 positions are the targets. The C5 position is ortho to the methoxy group and para to the fluorine atom. The C6 position is para to the amino group. Given that the amino group is one of the strongest activating and directing groups, electrophilic substitution is most likely to occur at the C6 position . The C5 position is also activated, but the C6 position benefits from the powerful para-directing effect of the amino group.

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution (EAS)

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Director |

|---|---|---|---|---|

| -NH₂ | C3 | +R >> -I | Strongly Activating | Ortho, Para |

| -F | C2 | -I > +R | Deactivating | Ortho, Para |

| -OCH₃ | C4 | +R > -I | Strongly Activating | Ortho, Para |

| -COOH | C1 | -I, -R | Deactivating | Meta |

Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group (like fluorine) and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate.

In this compound, the fluorine atom at C2 is a potential leaving group. However, the reaction is significantly disfavored by the electronic environment. The powerful electron-donating amino group (at C3) and methoxy group (at C4) increase the electron density of the ring, which destabilizes the negative charge of the required Meisenheimer intermediate. This deactivating effect makes classical SNAr reactions highly unlikely under standard conditions.

Despite this, research has shown that SNAr can occur on unprotected ortho-fluorobenzoic acids with strong nucleophiles like organolithium reagents, proceeding through a precoordination mechanism with the carboxylate. researchgate.net Furthermore, modern methods using organic photoredox catalysis have enabled the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes, which could provide a potential, albeit non-traditional, route for substitution on this substrate. nih.gov

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. This molecule contains multiple potential DMGs: the deprotonated carboxylate (-COOLi), methoxy (-OCH₃), amino (-NH₂), and fluoro (-F) groups.

The regiochemical outcome depends on the relative directing strength of these groups. The established hierarchy of directing power is generally: -CONR₂ > -OCONR₂ > -SO₂NR₂ > -CH(OR)₂ > -OCH₃ > -NH₂ (protected) > -F . rsc.org The deprotonated carboxylate (-COOLi) is also a potent DMG, often directing to its ortho-position. rsc.orgnih.gov

In this molecule, the primary competition would be between the carboxylate, the methoxy group, and the amino group.

Carboxylate Directed: The -COOLi group would direct metalation to the C6 position (the C2 position is blocked by fluorine).

Methoxy Directed: The -OCH₃ group would direct to the C3 (blocked by -NH₂) or C5 positions.

Amino Directed: The acidic protons of the -NH₂ group would be deprotonated first by the strong base before any C-H deprotonation could occur, forming an -N(Li)₂ or similar species, which is also a DMG. This would direct to the C2 (blocked) or C4 (blocked) positions.

Studies on unprotected benzoic acids have shown that the carboxylate is a strong director. rsc.orgbohrium.com In 2-methoxybenzoic acid, lithiation occurs exclusively at C6, ortho to the carboxylate, demonstrating its directing power over the methoxy group in that context. nih.govorganic-chemistry.org Given this precedent, the most probable site for metalation in this compound, after deprotonation of the carboxylic acid and amino protons, would be the C5 position , directed ortho to the methoxy group, as the ortho-positions to the carboxylate and amino group are either blocked or less accessible.

Table 3: Potential Sites for Directed Ortho Metalation (DoM)

| Directing Group | Ortho Position(s) | Steric/Electronic Feasibility | Predicted Outcome |

|---|---|---|---|

| -COOLi | C2, C6 | C2 is blocked by -F. C6 is accessible. | Possible site of metalation. |

| -OCH₃ | C3, C5 | C3 is blocked by -NH₂. C5 is accessible. | Highly probable site of metalation. |

| -N(Li)₂ | C2, C4 | C2 and C4 are both blocked. | Unlikely to direct C-H metalation. |

Reactions Involving the Amino Functional Group

The primary amino group (-NH2) is a versatile functional handle, serving as a potent nucleophile and a precursor to diazonium salts. Its reactivity is modulated by the electronic environment of the aromatic ring.

The nucleophilic character of the amino group in this compound allows it to readily undergo acylation, sulfonylation, and alkylation. These reactions are fundamental for protecting the amine, introducing new functional moieties, or building more complex molecular architectures.

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. For instance, the acylation of a structurally similar compound, 3-fluoro-4-aminophenol, is achieved using an organic acid anhydride. google.com This transformation converts the amine into a more stable amide, a common strategy in multistep synthesis to prevent unwanted side reactions.

Sulfonylation is analogous to acylation and results in the formation of a sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. The synthesis of related sulfonamides has been demonstrated by reacting sulfonyl chlorides with aminobenzoic acid derivatives. smolecule.com The resulting sulfonamide group is a key pharmacophore in many therapeutic agents.

Alkylation of the amino group introduces alkyl substituents. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination or specialized photoinduced protocols, are often preferred. nih.govnih.gov Studies on the alkylation of anilines bearing both electron-donating and electron-withdrawing groups show that the electronic nature of the ring significantly influences reactivity. conicet.gov.aracs.org The presence of the activating methoxy group in this compound would generally enhance the nucleophilicity of the amine, favoring these reactions.

| Reaction Type | Reagent | Typical Base/Catalyst | Solvent | Product Functional Group |

|---|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (DCM) | Amide (-NHCOCH₃) |

| Sulfonylation | Tosyl Chloride (TsCl) | Pyridine | Dichloromethane (DCM) | Sulfonamide (-NHTs) |

| Alkylation (Reductive Amination) | Aldehyde/Ketone + NaBH₃CN | Acid (catalytic) | Methanol (B129727) (MeOH) | Secondary/Tertiary Amine |

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, converting the amino group into a highly versatile diazonium salt (-N₂⁺). This reaction is performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). organic-chemistry.org The electron-donating methoxy group on the ring is expected to facilitate this reaction. quora.com

The resulting aryl diazonium salt of this compound can be used as an intermediate without isolation. It is a superb leaving group (N₂) that can be displaced by a wide variety of nucleophiles in subsequent transformation reactions:

Sandmeyer Reaction: Displacement of the diazonium group using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom. This provides a route to poly-fluorinated aromatic compounds. thieme-connect.de

Gattermann Reaction: Introduction of chloro or bromo groups using copper powder.

Hydrolysis: Reaction with water, often upon heating, to introduce a hydroxyl group, yielding a phenol (B47542) derivative.

Gomberg-Bachmann Reaction: Coupling with another aromatic compound to form biaryls.

The use of hydrogen fluoride (B91410) (HF) in the diazotization medium is a common method for synthesizing fluoroarenes from the corresponding anilines, as demonstrated with various fluoroaniline (B8554772) substrates. google.comsci-hub.se

Influences of the Methoxy Group on Regioselectivity and Electronic Properties

The methoxy (-OCH₃) group at the C4 position exerts a powerful influence on the reactivity of the aromatic ring. It acts as a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density via a resonance effect (+M effect). The lone pairs on the oxygen atom can delocalize into the benzene ring, increasing the electron density, particularly at the ortho and para positions relative to itself.

In this compound, the positions ortho to the methoxy group are C3 and C5.

The C3 position is already substituted with the amino group.

The C5 position is therefore highly activated and would be the most probable site for electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions), assuming steric hindrance from the adjacent methoxy and the meta-carboxylic acid group is not prohibitive.

The directing effects of the four substituents are as follows:

-NH₂ (Amino): Strong activating, ortho, para-director.

-OCH₃ (Methoxy): Strong activating, ortho, para-director.

-F (Fluoro): Weakly deactivating, ortho, para-director.

-COOH (Carboxylic Acid): Strong deactivating, meta-director.

The combined effect of these groups creates a complex regiochemical profile. The powerful activating and directing influence of the amino and methoxy groups will dominate, strongly favoring substitution at the C5 position, which is ortho to the methoxy group and para to the amino group. The deactivating carboxylic acid group will direct meta to itself (to C3 and C5), reinforcing the activation at C5.

Advanced Coupling Reaction Methodologies

The functional groups of this compound make it an excellent substrate for modern coupling and multicomponent reactions, enabling the rapid construction of complex molecules.

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, typically between an amine or alcohol and an aryl boronic acid. wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, this reaction can often be carried out at room temperature and open to the air. nih.govyoutube.com

In this context, the amino group of this compound can act as the nucleophilic partner, reacting with a variety of aryl or heteroaryl boronic acids. The reaction proceeds through a proposed mechanism involving a Cu(II) or Cu(III) intermediate. wikipedia.orgst-andrews.ac.uk This methodology provides a direct route to N-arylated derivatives, which are prevalent structures in pharmaceuticals and functional materials.

| Component | Example |

|---|---|

| Amine Substrate | This compound |

| Boronic Acid | Phenylboronic acid |

| Copper Source | Copper(II) acetate (B1210297) [Cu(OAc)₂] |

| Base | Pyridine or Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM) or Methanol (MeOH) |

| Atmosphere | Air |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The carboxylic acid moiety of this compound can serve as the acid component in this transformation. nih.govresearchgate.netresearchgate.net This reaction is a powerful tool for generating molecular diversity and is widely used in combinatorial chemistry. wikipedia.org

The Ugi reaction is a four-component reaction that combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov this compound is a bifunctional substrate for the Ugi reaction, containing both an amine and a carboxylic acid. This allows for several possibilities:

It can act as the carboxylic acid component with an external amine.

It can act as the amine component with an external carboxylic acid.

In an intramolecular or more complex variation, both functional groups could potentially react. When an α-amino acid is used as a bifunctional starting material, it can lead to a 5-center-4-component reaction, yielding complex peptide-like structures. mdpi.com

These MCRs provide rapid access to complex, drug-like scaffolds from simple starting materials, making them highly valuable in modern synthetic chemistry. nih.govdntb.gov.ua

Hunsdiecker-Borodin and Schmidt Reactions

The Hunsdiecker-Borodin reaction provides a route for the decarboxylative halogenation of carboxylic acids. For aromatic carboxylic acids, the efficiency of this reaction can be influenced by the substituents on the benzene ring. In the case of this compound, the presence of an amino group, a fluorine atom, and a methoxy group would likely affect the stability of the radical intermediates formed during the reaction. The amino and methoxy groups are electron-donating, which could potentially interfere with the desired radical pathway, possibly leading to side reactions or lower yields. Conversely, the electron-withdrawing nature of the fluorine atom and the carboxylic acid group itself might have a counteracting effect. Without experimental data, predicting the precise outcome is challenging.

The Schmidt reaction offers a method to convert carboxylic acids into amines with the loss of one carbon atom. This reaction typically proceeds via an acyl azide (B81097) intermediate, followed by a rearrangement. For this compound, the reaction would be expected to yield 2-fluoro-6-methoxyaniline. The reaction is generally tolerant of various functional groups, and it is plausible that the substituted benzoic acid would undergo this transformation. However, the specific reaction conditions required and the potential for side reactions involving the existing amino group would need to be determined empirically.

Mannich and Petasis Reactions

The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine. As this compound does not possess a classic "active hydrogen" on the aromatic ring in the sense of a C-H bond acidic enough to participate directly as the nucleophile, its role in a traditional Mannich reaction is not immediately obvious. The amino group could potentially act as the amine component, but this would lead to a product where the aminoalkyl group is attached to a different substrate.

The Petasis reaction , a versatile multicomponent reaction, involves the coupling of an amine, a carbonyl compound, and an organoboronic acid. Similar to the Mannich reaction, the primary amino group of this compound could serve as the amine component. This would result in the formation of a more complex derivative where the original amino group is alkylated. The Petasis reaction is known for its broad substrate scope, and it is conceivable that this fluorinated aminobenzoic acid could participate in such a transformation.

Hydride Reductions and Specialized Acylation Reagents (Ketenes, Vilsmeier Reagent)

Hydride reductions of carboxylic acids, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), lead to the corresponding primary alcohols. In the case of this compound, this reaction would be expected to reduce the carboxylic acid group to a hydroxymethyl group, yielding (3-amino-2-fluoro-4-methoxyphenyl)methanol. The other functional groups (amino, fluoro, methoxy) are generally stable under these conditions, although the acidic proton of the amino group would react with the hydride reagent, necessitating the use of excess reagent.

Reactions with specialized acylation reagents such as ketenes and the Vilsmeier reagent would target different functionalities. Ketenes could potentially acylate the amino group of this compound to form an acetamide (B32628) derivative.

The Vilsmeier-Haack reaction is a formylation reaction that typically occurs on electron-rich aromatic rings. The combined electron-donating effects of the amino and methoxy groups in this compound would activate the aromatic ring towards electrophilic substitution. The position of formylation would be directed by these activating groups, likely occurring ortho or para to the strongest activating group, while considering steric hindrance from the existing substituents.

Elucidation of Reaction Mechanisms and Identification of Intermediates

A thorough elucidation of the reaction mechanisms and the identification of intermediates for the aforementioned reactions with this compound would necessitate dedicated experimental studies. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) would be crucial for characterizing the products and any stable intermediates. Kinetic studies could provide insights into the reaction rates and the influence of the substituents on the reactivity. Computational modeling could also be employed to predict reaction pathways and the stability of intermediates. The presence of multiple functional groups on the aromatic ring introduces complexity, and a detailed mechanistic investigation would be essential to understand the regioselectivity and chemoselectivity of these transformations.

Computational and Theoretical Investigations of 3 Amino 2 Fluoro 4 Methoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Amino-2-fluoro-4-methoxybenzoic acid, these calculations would reveal details about its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties could be calculated. While specific studies on this molecule are not available, research on analogous compounds like 3-methoxy-2,4,5-trifluorobenzoic acid has utilized DFT to compare calculated structural parameters (bond lengths and angles) with experimental data, showing good agreement. researchgate.net For 4-bromo-3-(methoxymethoxy) benzoic acid, DFT has been used to determine molecular parameters and predict reactivity. researchgate.net A similar approach for this compound would provide foundational data for understanding its chemical behavior.

A hypothetical table of DFT-calculated electronic properties for this compound might look like this:

| Property | Hypothetical Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

An analysis of the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. For instance, DFT calculations on similar benzoic acid derivatives have been used to predict vibrational frequencies, which are then compared with experimental FTIR and FT-Raman spectra. researchgate.net

Conformational analysis would identify the different spatial arrangements (conformers) of the this compound molecule and their relative energies. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.

A hypothetical data table for predicted vibrational frequencies might be structured as follows:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch (acid) | Value | Stretching of the hydroxyl bond |

| C=O stretch (acid) | Value | Stretching of the carbonyl bond |

| N-H stretch (amine) | Value | Stretching of the amine bonds |

| C-F stretch | Value | Stretching of the carbon-fluorine bond |

Computational Modeling of Reaction Pathways and Transition States

Theoretical modeling can be employed to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's energy profile can be constructed. This information helps in understanding the reaction's feasibility, kinetics, and the factors that influence its outcome. For example, computational studies on catalytic reactions often model the interaction of a substrate with a catalyst to elucidate the reaction mechanism and the origin of selectivity. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations of this compound, typically in a solvent like water, would provide insights into its solvation and how it interacts with other molecules. nih.gov This is particularly important for understanding its behavior in a biological environment, such as its interaction with a protein's active site. These simulations can reveal information about intermolecular hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

Structure-Reactivity Relationship Predictions

By combining the results from various computational analyses, it is possible to predict the structure-reactivity relationships of this compound. For example, the calculated electronic properties (like the HOMO-LUMO gap and electron density distribution) can be correlated with its expected reactivity in different chemical environments. researchgate.net These predictions can guide the design of new molecules with desired properties and help in understanding the factors that govern their chemical behavior.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 3 Amino 2 Fluoro 4 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework. For 3-Amino-2-fluoro-4-methoxybenzoic acid, a combination of one-dimensional and multi-dimensional NMR experiments would be employed for complete structural assignment.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in substituted aromatic systems. youtube.comemerypharma.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In the aromatic region of this compound, a cross-peak would be expected between the signals of the two neighboring protons at positions 5 and 6, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.org This would definitively link the aromatic proton signals to their corresponding carbon signals (C5 and C6) and the methoxy (B1213986) protons to the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edulibretexts.org This technique is essential for identifying quaternary (non-protonated) carbons. For this compound, key HMBC correlations would include:

The proton at C5 showing correlations to C1, C3, and C4.

The proton at C6 showing a correlation to C4.

The methoxy protons (-OCH₃) showing a correlation to C4.

The aromatic protons showing correlations to the carboxyl carbon (C7).

These correlations allow for the complete assignment of the carbon skeleton, including the positions of all substituents.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (-COOH) | ~12-13 (broad s) | ~168 | H5, H6 |

| 2 (-F) | - | ~150 (d, ¹JCF) | H3 (if present), H5 |

| 3 (-NH₂) | ~4-5 (broad s) | ~135 (d, ²JCF) | H5 |

| 4 (-OCH₃) | - | ~155 (d, ³JCF) | H5, H6, H-methoxy |

| 5 | ~6.5-6.7 (d) | ~105 (d, ⁴JCF) | C1, C3, C4, C6 |

| 6 | ~7.6-7.8 (d) | ~125 | C1, C2, C4 |

| -OCH₃ | ~3.8-4.0 (s) | ~56 | C4 |

Fluorine-19 NMR Spectroscopy Applications

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and informative tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org

The key advantages of ¹⁹F NMR in studying this molecule include:

High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for rapid data acquisition. wikipedia.org

Wide Chemical Shift Range: ¹⁹F chemical shifts are spread over a much wider range than proton shifts, which minimizes signal overlap and makes the chemical shift highly sensitive to the local electronic environment. wikipedia.org For an aryl fluoride (B91410) like this compound, the chemical shift is influenced by the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group. The ¹⁹F chemical shift for fluoroaromatic compounds typically falls in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu For 4-fluorobenzoic acid, a shift of -106 ppm has been reported. researchgate.net

Spin-Spin Coupling: The fluorine atom will couple with nearby magnetic nuclei, providing valuable structural information. Observable couplings would include:

³JHF with the proton at position 3 (if it were present) and a smaller ⁴JHF with the proton at position 5.

¹JCF with the carbon it is directly attached to (C2), which would be a large coupling.

²JCF and ³JCF couplings to neighboring carbons (C1, C3, C4), which are useful for confirming assignments in the ¹³C NMR spectrum.

Computational methods can also be employed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, aiding in structural confirmation. nih.govresearchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy (typically to within 5 ppm). researchgate.netacs.org For this compound, the expected molecular formula is C₈H₈FNO₃. HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) and confirm this formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Calculated Exact Mass of C₈H₈FNO₃: 185.0488

An experimental HRMS measurement matching this value would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion, inducing fragmentation, and then analyzing the resulting fragment ions. rsc.org This process provides a fragmentation pattern that acts as a structural fingerprint. For aromatic carboxylic acids, fragmentation often involves characteristic losses from the substituent groups. libretexts.orgdocbrown.info

For this compound, the fragmentation in positive ion mode ([M+H]⁺, m/z 186.0566) would likely proceed through several key pathways:

Loss of H₂O (18 Da): A common initial loss from the carboxylic acid group, leading to an ion at m/z 168.0460.

Loss of CO (28 Da): Following the loss of water, the resulting acylium ion can lose carbon monoxide, yielding an ion at m/z 140.0510.

Loss of •CH₃ (15 Da): Cleavage of the methyl group from the methoxy ether can occur, resulting in an ion at m/z 171.0332.

Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of benzoic acids, leading to the formation of an aminofluoromethoxybenzene ion at m/z 142.0617. researchgate.net

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Fragment Ion (m/z) | Possible Fragment Structure |

|---|---|---|---|---|

| 186.0566 ([M+H]⁺) | H₂O | 18.0106 | 168.0460 | Acylium ion |

| 186.0566 ([M+H]⁺) | •CH₃ | 15.0234 | 171.0332 | Phenol (B47542) ion |

| 186.0566 ([M+H]⁺) | CO₂ | 43.9898 | 142.0668 | Protonated aminofluoromethoxybenzene |

| 168.0460 | CO | 27.9949 | 140.0511 | Fragment from acylium ion |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide information about the functional groups present, as different types of bonds vibrate at characteristic frequencies. nih.govdocbrown.info

For this compound, the key functional groups—amino (-NH₂), fluoro (-F), methoxy (-OCH₃), and carboxylic acid (-COOH)—would give rise to distinct peaks in the IR and Raman spectra.

O-H Stretch: A very broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.info

N-H Stretches: The primary amine group will typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹. nih.gov

C=C Stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching of the carboxylic acid and the aryl ether will produce strong bands in the 1200-1320 cm⁻¹ region.

C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1100-1300 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 | Medium |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methoxy Group | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Variable |

| C-O Stretch | Carboxylic Acid / Ether | 1200 - 1320 | Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical behavior and physical properties.

A likely scenario is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules. Furthermore, the amino and fluoro groups, along with the methoxy group's oxygen atom, could participate in additional hydrogen bonding and other non-covalent interactions, leading to a complex and stable three-dimensional lattice. The planarity of the benzene ring and the torsion angles of the substituents would also be determined, offering insights into the molecule's conformational preferences in the solid state.

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimer), N-H···O |

Chromatographic Method Development for Purity and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For a multi-functionalized molecule like this compound, developing robust chromatographic methods is essential for ensuring its purity and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally sensitive compounds, making it ideal for this compound. The development of an efficient HPLC method would be crucial for assessing its purity and for preparative-scale purification.

A reversed-phase HPLC method would likely be the most suitable approach. This would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization state of the amino and carboxylic acid groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer would be a critical parameter to optimize, as it would affect the retention time and peak shape of the analyte.

Detection would most commonly be achieved using a UV detector, as the aromatic ring of this compound would exhibit strong absorbance in the UV region. The development of a gradient elution method, where the proportion of the organic modifier is increased over time, would be beneficial for separating the target compound from impurities with a wide range of polarities.

Table 2: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, owing to its polar functional groups, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

Common derivatization strategies for compounds containing amino and carboxylic acid groups include silylation or esterification followed by acylation. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the acidic protons of the carboxylic acid and amino groups into trimethylsilyl (B98337) ethers and amines, respectively. Alternatively, esterification of the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, followed by acylation of the amino group with an agent like trifluoroacetic anhydride, would also yield a volatile derivative.

Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph would separate the derivative from other components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and confirmation of the analyte's identity.

Table 3: Potential Derivatization and GC-MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 100°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Role As an Organic Building Block in Advanced Academic Synthesis

Precursor in the Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of the amino and carboxylic acid groups in 3-Amino-2-fluoro-4-methoxybenzoic acid makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The strategic placement of the fluorine and methoxy (B1213986) groups can also impart desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability and binding affinity to biological targets.

One of the most prominent applications of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. The general synthetic approach involves the condensation of the anthranilic acid with a suitable cyclizing agent. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the established reactivity of analogous anthranilic acids suggests its high potential in this area. For instance, the reaction with formamide (B127407) or other one-carbon sources can lead to the formation of fluorinated and methoxylated quinazolin-4(3H)-ones.

Furthermore, cyclocondensation reactions with various dielectrophiles can pave the way for the synthesis of other novel heterocyclic frameworks. For example, reaction with β-ketoesters could potentially yield substituted quinolines, while condensation with α-haloketones followed by intramolecular cyclization could lead to the formation of benzodiazepine (B76468) derivatives. The presence of the fluorine atom at the 2-position can influence the regioselectivity of these cyclization reactions and the conformational preferences of the resulting heterocyclic rings.

The following table summarizes potential heterocyclic scaffolds that could be synthesized from this compound based on known reactions of anthranilic acid derivatives.

| Heterocyclic Scaffold | Potential Synthetic Precursors |

| Quinazolinones | Formamide, Orthoesters, Isocyanates |

| Quinolines | β-Ketoesters, α,β-Unsaturated ketones |

| Benzodiazepines | α-Haloketones, Amino acids |

| Acridones | Arynes, Cyclohexanones |

Component in Multicomponent Reaction (MCR) Frameworks

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single synthetic operation. The bifunctional nature of this compound, possessing both a nucleophilic amino group and an acidic carboxylic acid group, makes it an excellent candidate for participation in various MCRs.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a well-known MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. This compound can theoretically participate in the Ugi reaction in two distinct ways:

As the Amine Component: The amino group can react with a carbonyl compound to form a Schiff base, which is a key intermediate in the Ugi reaction mechanism.

As the Carboxylic Acid Component: The carboxylic acid moiety can act as the acidic component, participating in the final Mumm rearrangement step.

Passerini Three-Component Reaction: The Passerini reaction is another important MCR that involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. In this context, this compound would serve as the carboxylic acid component. The resulting products would possess an ester linkage derived from the benzoic acid and could be valuable intermediates in medicinal chemistry.

The potential products from these MCRs are summarized in the table below:

| Multicomponent Reaction | Role of this compound | General Product Structure |

| Ugi Reaction | Amine or Carboxylic Acid | α-Acylamino carboxamide |

| Passerini Reaction | Carboxylic Acid | α-Acyloxy carboxamide |

Integration into Macrocyclic and Supramolecular Architectures

The rigid backbone and the presence of multiple functional groups for further derivatization make this compound an interesting building block for the construction of macrocycles and supramolecular assemblies.

Macrocyclization: Macrocycles are large cyclic molecules that often exhibit unique host-guest properties and biological activities. This compound can be incorporated into macrocyclic frameworks through various strategies. For example, the amino and carboxylic acid groups can be used to form amide bonds with suitable linker molecules, leading to the formation of macrocyclic peptides or polyesters. The fluorinated and methoxylated phenyl ring would be oriented within the macrocyclic cavity or on its periphery, influencing its shape, solubility, and recognition properties.

Supramolecular Assembly: Supramolecular chemistry involves the study of non-covalent interactions between molecules. The functional groups on this compound, including the amino, carboxylic acid, and even the fluorine and methoxy groups, can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can drive the self-assembly of the molecule into well-defined supramolecular architectures like dimers, ribbons, or more complex three-dimensional networks. The introduction of fluorine can significantly influence these interactions, often leading to more stable and robust lattices. nih.gov

Utility in Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in medicinal chemistry. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

This compound, with its molecular weight of 185.15 g/mol , fits well within the "rule of three" often applied for fragment selection (molecular weight < 300 Da). Its substituted aromatic core represents a privileged scaffold found in many biologically active molecules. nih.govnih.gov The presence of vector-enabling functional groups (amino and carboxylic acid) provides clear points for synthetic elaboration, allowing for fragment growing, linking, or merging strategies.

The fluorine and methoxy substituents can also be beneficial in the context of FBDD. The fluorine atom can be used as a sensitive NMR probe (¹⁹F-NMR) for monitoring fragment binding to a target protein. Furthermore, these substituents can modulate the electronic properties and lipophilicity of the fragment, potentially improving its binding affinity and pharmacokinetic properties upon optimization.

The utility of anthranilic acid derivatives in building fragment libraries is recognized, and this compound represents a valuable addition to such libraries due to its specific substitution pattern.

The table below summarizes the key features of this compound that make it a suitable candidate for fragment-based drug discovery.

| Feature | Relevance in FBDD |

| Molecular Weight | Compliant with the "Rule of Three" |

| Structural Scaffold | Privileged anthranilic acid core |

| Functional Groups | Allows for synthetic elaboration (growing, linking, merging) |

| Fluorine Atom | Can serve as a ¹⁹F-NMR probe for binding studies |

| Substituents | Modulate physicochemical properties |

Analysis of the Patent Landscape Pertaining to 3 Amino 2 Fluoro 4 Methoxybenzoic Acid from an Academic Standpoint

Trends in Patenting Synthetic Routes and Chemical Transformations

The patenting of synthetic routes for 3-Amino-2-fluoro-4-methoxybenzoic acid is primarily focused on enabling the efficient and scalable production of this compound, which serves as a key intermediate in the synthesis of pharmaceutically active molecules. An examination of the patent literature reveals a trend towards methods that are cost-effective and suitable for industrial-scale manufacturing.

One prominent patented approach involves the reduction of a nitro-substituted precursor. Specifically, 2-fluoro-4-methoxy-3-nitrobenzoic acid is converted to this compound via catalytic hydrogenation. This method is detailed in patent WO2016023023A1, where the reaction is carried out using a 10% palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. A similar process is described in patent WO2014124233A1. This approach is favored for its high yield and the relative simplicity of the reaction conditions.

Another patented synthetic strategy, outlined in Chinese patent CN104311545B, begins with more readily available starting materials, 1,2-difluoro-3-methoxy-4-nitrobenzene and dimethyl malonate. This multi-step process includes a substitution reaction, followed by hydrolysis and decarboxylation to yield 2-fluoro-3-methoxy-4-nitrophenylacetic acid. Subsequent oxidation and reduction steps then produce the final product, this compound. The patent highlights that this method utilizes inexpensive raw materials and employs mild reaction conditions, making it economically viable for large-scale production.

These patented methods underscore a strategic focus on securing intellectual property rights for efficient and novel synthetic pathways to this valuable chemical intermediate. The chemical transformations claimed in these patents are central to the production of more complex molecules, and thus, control over these synthetic routes is of significant commercial interest.

Table 1: Patented Synthetic Routes to this compound

| Patent | Starting Material(s) | Key Chemical Transformations | Reagents/Catalysts | Reported Yield |

|---|---|---|---|---|

| WO2016023023A1 | 2-fluoro-4-methoxy-3-nitrobenzoic acid | Reduction of nitro group | 10% Palladium on carbon, Hydrogen gas | 97% |

| WO2014124233A1 | 2-fluoro-4-methoxy-3-nitrobenzoic acid | Reduction of nitro group | 10% Pd/C, Hydrogen atmosphere | 87% |

| CN104311545B | 1,2-difluoro-3-methoxy-4-nitrobenzene, Dimethyl malonate | Substitution, Hydrolysis, Decarboxylation, Oxidation, Reduction | Not explicitly detailed in abstract | High yield claimed |

Academic Contributions to Novel Intellectual Property Related to the Compound

Based on the available patent and academic literature, the direct contribution of academic research to the novel intellectual property of this compound appears to be limited. The primary patents associated with the synthesis of this compound have been filed by corporate entities, suggesting that its development and the protection of its manufacturing processes have been driven by industrial research and development.

The absence of significant academic publications or university-led patents specifically focused on the synthesis or novel applications of this compound indicates that its utility has likely been identified and pursued within a commercial setting. In many instances, academic research lays the foundational groundwork for new chemical entities and synthetic methodologies, which are then adapted and optimized for commercial purposes. However, in the case of this particular compound, the intellectual property appears to have originated from within the industry.

It is plausible that academic research has contributed indirectly through the development of fundamental chemical reactions and transformations that are employed in the patented synthetic routes. However, novel intellectual property that is directly and specifically linked to this compound from academic institutions is not prominent in the current landscape.

Freedom to Operate Considerations in Academic Research and Development

"Freedom to operate" (FTO) refers to the ability to develop, manufacture, and market a product or technology without infringing upon the valid intellectual property rights of others. For academic researchers, FTO considerations become particularly salient when their work moves beyond fundamental research and towards applied development or commercialization.

The existence of patents, such as those detailing the synthesis of this compound, has important implications for academic researchers. While purely non-commercial, academic research is often exempt from patent infringement claims under a "research exemption" in many jurisdictions, the scope of this exemption can be narrow. If an academic lab were to synthesize this compound for use in a project that has commercial potential, or if they were to scale up the synthesis for a partner in the industry, they would need to be mindful of the existing patents.

An FTO analysis for an academic institution interested in working with this compound would involve a thorough search and analysis of the patent literature to determine if their intended activities would infringe on any existing claims. Should a potential infringement be identified, the institution would have several options:

Licensing: The university could seek to obtain a license from the patent holder, which would grant them the right to use the patented technology under specified terms.

Inventing Around: Researchers could attempt to develop an alternative, non-infringing synthetic route to the compound.

Challenging the Patent: If there are grounds to believe that a patent is invalid, the institution could seek to have it invalidated.

For academic researchers, it is crucial to be aware of the intellectual property landscape surrounding the chemical compounds they work with, especially when their research has the potential for practical applications. The patented synthetic routes to this compound are a clear example of how industrial intellectual property can shape the landscape for academic research and development.

Future Research Directions for 3 Amino 2 Fluoro 4 Methoxybenzoic Acid

Exploration of Unconventional Synthetic Pathways

The future synthesis of 3-Amino-2-fluoro-4-methoxybenzoic acid and its derivatives is likely to move beyond traditional multi-step sequences, venturing into more efficient and novel methodologies. Research in this area will focus on increasing molecular complexity from simple precursors in fewer steps.

C-H Activation and Functionalization: Direct C-H functionalization represents a paradigm shift in synthesis, offering an atom-economical way to forge new bonds. Future work could target the direct introduction of the amino or fluoro groups onto a 4-methoxybenzoic acid scaffold, or functionalize the C-5 or C-6 positions of the target molecule. This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for mild and selective transformations. acs.org Future pathways could leverage this technology for novel bond formations, such as late-stage functionalization of the aromatic ring or derivatization of the amino group under ambient conditions, which are often not feasible with traditional thermal methods. acs.org

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processing. Developing a continuous flow process for the nitration, reduction, and fluorination steps required to build the molecule could lead to higher yields, improved purity, and a more sustainable manufacturing process.

Biosynthesis and Enzymatic Methods: The shikimate pathway is the natural route to aromatic amino acids in plants and microbes. frontiersin.org Future research could explore the engineering of enzymes or entire metabolic pathways to produce functionalized aromatic compounds like this compound directly from simple carbon sources, representing an ultimate green chemistry approach.

Development of Highly Selective and Sustainable Catalytic Systems

The development of novel catalysts is paramount to achieving efficient and environmentally benign syntheses. For this compound, future research will likely concentrate on catalysts that offer high selectivity and are derived from sustainable sources.

Earth-Abundant Metal Catalysis: While precious metals like palladium are effective, their cost and toxicity are significant drawbacks. google.com A key research direction is the development of catalytic systems based on earth-abundant and less toxic metals such as copper, iron, or nickel. acs.org These catalysts could be applied to key transformations like cross-coupling reactions to build the carbon skeleton or amination reactions. acs.org

Heterogeneous and Recyclable Catalysts: To improve sustainability, future efforts will focus on heterogeneous catalysts that can be easily separated from the reaction mixture and reused. This could involve immobilizing active catalytic species on solid supports like polymers, silica, or carbon-based materials. For instance, a green "one-pot" process for producing 3-aminobenzoic acid has been developed using carbonaceous bio-based materials in subcritical water, a strategy that could be adapted for fluorinated and methoxylated analogues. mdpi.com

Organocatalysis: Metal-free organocatalysis presents a sustainable alternative to traditional metal-based systems. Chiral Brønsted acids, for example, have been used for highly enantioselective ionic hydrogenations of related aromatic compounds. acs.org Future work could involve designing organocatalysts for the stereoselective synthesis of chiral derivatives of this compound.

Table 1: Comparison of Catalytic Systems for Aminobenzoic Acid Synthesis and Related Reactions

| Catalytic System | Reaction Type | Substrate Example | Conditions | Yield | Sustainability Aspect | Reference |

|---|---|---|---|---|---|---|

| NORIT GAC 12-40 (Carbon) | Reductive Amination | 3-Nitrobenzaldehyde | 300°C, 90 bar, 6h, Water | 59% | Bio-based, metal-free catalyst | mdpi.com |

| 5% Pd/C | Catalytic Hydrogenation | 4-Nitrobenzoic acid | 60-70°C, 1-2 MPa H₂ | >95% | High efficiency, recyclable catalyst | google.com |

| Cu(OAc)₂ / β-alanine | C-H Sulfonylation | Indole | 110°C, HFIP, 24h | 84% | Use of abundant copper metal | acs.org |

| Chiral IDPi Organocatalyst | Ionic Hydrogenation | α-Alkyl Styrene | -20°C, Neat | 94% | Metal-free catalysis | acs.org |

Deeper Mechanistic Understandings of Complex Transformations

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For a molecule with multiple interacting functional groups like this compound, this is particularly important.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be indispensable for elucidating complex reaction pathways. acs.orgresearchgate.net Researchers can model transition states, calculate activation energies, and predict the regioselectivity of reactions. This is especially valuable for understanding the directing effects of the fluorine, amino, and methoxy (B1213986) groups in electrophilic aromatic substitution or C-H activation reactions. acs.org

In-Situ Spectroscopic Analysis: Techniques such as ReactIR (FTIR), in-situ NMR, and Raman spectroscopy allow for real-time monitoring of reacting species. Applying these techniques can help identify transient intermediates and byproducts, providing direct evidence for proposed reaction mechanisms and helping to optimize conditions to maximize the yield of the desired product.

Kinetics and Isotope Labeling Studies: Classical physical organic chemistry techniques will remain vital. Kinetic studies can determine the rate-limiting step of a reaction, while kinetic isotope effect (KIE) experiments using deuterium-labeled substrates can pinpoint which bonds are broken in that step. This information is critical for understanding and overcoming reaction bottlenecks.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical synthesis by transforming how chemists approach the design of synthetic routes. researchgate.net

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule like this compound. nih.gov These programs are trained on vast databases of known chemical reactions and can often identify novel or non-intuitive routes that a human chemist might overlook. nih.gov This can accelerate the discovery of more efficient and cost-effective syntheses.

Reaction Condition Optimization: ML algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature, time) for a given chemical transformation. researchgate.net By training models on experimental data, researchers can create predictive tools that minimize the number of experiments needed to achieve high yields, saving significant time and resources.

Property Prediction and Virtual Screening: AI models can predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized. This enables high-throughput virtual screening of potential candidates for applications in materials science or drug discovery, allowing researchers to prioritize the synthesis of the most promising compounds.

Emerging Applications in Novel Materials Science Architectures